1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 1040651-21-5
VCID: VC6603238
InChI: InChI=1S/C16H24N6O3S/c1-3-12-26(23,24)21-10-8-20(9-11-21)13-16-17-18-19-22(16)14-4-6-15(25-2)7-5-14/h4-7H,3,8-13H2,1-2H3
SMILES: CCCS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC
Molecular Formula: C16H24N6O3S
Molecular Weight: 380.47

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine

CAS No.: 1040651-21-5

Cat. No.: VC6603238

Molecular Formula: C16H24N6O3S

Molecular Weight: 380.47

* For research use only. Not for human or veterinary use.

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine - 1040651-21-5

Specification

CAS No. 1040651-21-5
Molecular Formula C16H24N6O3S
Molecular Weight 380.47
IUPAC Name 1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-propylsulfonylpiperazine
Standard InChI InChI=1S/C16H24N6O3S/c1-3-12-26(23,24)21-10-8-20(9-11-21)13-16-17-18-19-22(16)14-4-6-15(25-2)7-5-14/h4-7H,3,8-13H2,1-2H3
Standard InChI Key QMKMQDVFHKIYMN-UHFFFAOYSA-N
SMILES CCCS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Features

1-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine (CAS: 1040651-21-5) is a nitrogen-rich heterocyclic compound with the molecular formula C₁₆H₂₄N₆O₃S and a molecular weight of 380.47 g/mol. Its IUPAC name reflects the integration of a tetrazole ring substituted with a 4-methoxyphenyl group, linked via a methylene bridge to a piperazine core bearing a propylsulfonyl substituent.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1040651-21-5
Molecular FormulaC₁₆H₂₄N₆O₃S
Molecular Weight380.47 g/mol
SMILESCCCS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC
InChIKeyQMKMQDVFHKIYMN-UHFFFAOYSA-N
PubChem CID30858574

The tetrazole moiety (C₅H₃N₄) is a five-membered aromatic ring known for its bioisosteric equivalence to carboxylic acids, enhancing metabolic stability in drug candidates . The piperazine ring (C₄H₁₀N₂) contributes to solubility and bioavailability, while the propylsulfonyl group (-SO₂C₃H₇) may influence receptor binding through polar interactions .

Synthesis and Manufacturing Processes

The synthesis of this compound involves multi-step organic reactions, as inferred from analogous tetrazolyl-piperazine derivatives. A representative protocol, adapted from methods for related structures, includes:

  • Tetrazole Formation: Reaction of 4-methoxyphenyl isonitrile with sodium azide in methanol, catalyzed by cotarnine chloride or similar agents, yields the 1-(4-methoxyphenyl)-1H-tetrazole intermediate .

  • Alkylation: The tetrazole is alkylated with chloromethyl piperazine under basic conditions to attach the methylene bridge.

  • Sulfonylation: The piperazine nitrogen is sulfonylated using propylsulfonyl chloride, completing the synthesis.

Table 2: Synthetic Conditions for Key Steps

StepReagents/ConditionsYield
TetrazoleNaN₃, p-methoxyphenyl isonitrile, MeOH60–75%
AlkylationChloromethyl piperazine, K₂CO₃, DMF50–65%
SulfonylationPropylsulfonyl chloride, Et₃N, DCM70–85%

Critical challenges include optimizing reaction temperatures to prevent tetrazole decomposition and ensuring regioselectivity during sulfonylation . Purification typically involves crystallization from ethyl acetate-hexane mixtures.

Physicochemical Properties

While experimental solubility data remain unreported, computational predictions suggest moderate lipophilicity (LogP ≈ 2.1) due to the methoxyphenyl and sulfonyl groups. The compound’s molar mass (380.47 g/mol) aligns with Lipinski’s rule of five, indicating potential oral bioavailability.

Table 3: Predicted Physicochemical Parameters

ParameterValue
LogP (Octanol-Water)2.1
Hydrogen Bond Donors0
Hydrogen Bond Acceptors8
Polar Surface Area110 Ų

The sulfonyl group enhances water solubility compared to non-polar analogs, though the tetrazole’s aromaticity may limit dissolution in aqueous media .

Research Applications and Future Directions

Current research focuses on:

  • Structure-Activity Relationship (SAR) Studies: Modifying the sulfonyl chain length or methoxyphenyl substituents to enhance potency .

  • Formulation Development: Encapsulation in nanocarriers to improve solubility and bioavailability.

  • Target Identification: Screening against kinase libraries or inflammatory markers using high-throughput assays.

Table 4: Proposed Research Priorities

AreaObjective
SAR OptimizationEnhance binding affinity to chemokine receptors
Toxicity ProfilingAssess hepatotoxicity and CYP inhibition
In Vivo EfficacyEvaluate anti-inflammatory activity in murine models

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